2-Bromo-4-cyano-6-methoxybenzenesulfonyl chloride
Overview
Description
2-Bromo-4-cyano-6-methoxybenzenesulfonyl chloride is a versatile organic compound characterized by its bromo, cyano, methoxy, and sulfonyl chloride functional groups. This compound is of interest in various fields of chemistry, biology, medicine, and industry due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyano-6-methoxybenzenesulfonyl chloride typically involves multiple steps starting from simpler aromatic compounds. One common approach is the halogenation of 4-cyano-6-methoxybenzenesulfonyl chloride to introduce the bromo group at the 2-position. This reaction requires specific conditions, such as the use of bromine in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-cyano-6-methoxybenzenesulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Using nucleophiles like sodium azide or potassium iodide under appropriate conditions.
Major Products Formed:
Sulfonic Acids: Resulting from the oxidation of the sulfonyl chloride group.
Amines: Resulting from the reduction of the cyano group.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-Bromo-4-cyano-6-methoxybenzenesulfonyl chloride finds applications in various scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-Bromo-4-cyano-6-methoxybenzenesulfonyl chloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The compound's reactivity with various biological targets can lead to the inhibition or activation of certain enzymes or receptors.
Comparison with Similar Compounds
2-Bromo-4-cyano-6-methoxybenzenesulfonic acid
4-Cyano-6-methoxybenzenesulfonyl chloride
2-Bromo-6-methoxybenzenesulfonyl chloride
Uniqueness: 2-Bromo-4-cyano-6-methoxybenzenesulfonyl chloride is unique due to the presence of both bromo and cyano groups on the benzene ring, which provides it with distinct chemical reactivity compared to its similar counterparts. This combination of functional groups allows for a wider range of chemical transformations and applications.
Properties
IUPAC Name |
2-bromo-4-cyano-6-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO3S/c1-14-7-3-5(4-11)2-6(9)8(7)15(10,12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFUDDNVCIMOMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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